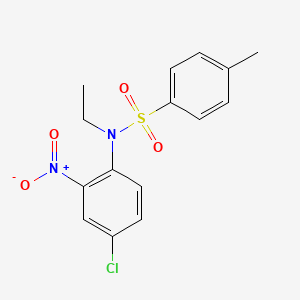
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide
Übersicht
Beschreibung
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide is an antifungal agent with a sulfonamide structure, known for its selective toxicity towards Pleosporales fungi, including Bipolaris species . It inhibits the mycelial growth of these fungi, making it a valuable compound in agricultural and environmental sciences.
Wissenschaftliche Forschungsanwendungen
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide has a wide range of scientific research applications:
Wirkmechanismus
Tolnifanide is an antifungal agent that inhibits the mycelial growth of Pleosporales fungi, including Bipolaris spp . Although the exact mechanism is unknown, it is believed to prevent ergosterol biosynthesis by inhibiting squalene epoxidase . It has also been reported to distort the hyphae and stunt mycelial growth in susceptible organisms .
Biochemische Analyse
Biochemical Properties
Tolnifanide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves the inhibition of geranylgeranyl transferase and farnesyl diphosphate farnesyl transferase . These enzymes are crucial for the prenylation of proteins, a post-translational modification that is essential for the proper functioning of many cellular proteins. By inhibiting these enzymes, Tolnifanide disrupts the normal functioning of fungal cells, leading to their growth inhibition.
Cellular Effects
Tolnifanide exerts its effects on various types of cells and cellular processes. In fungal cells, it inhibits mycelial growth by disrupting the prenylation of proteins, which is essential for cell signaling and membrane localization This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to the inhibition of fungal growth
Molecular Mechanism
The molecular mechanism of Tolnifanide involves its binding interactions with specific enzymes and proteins. By inhibiting geranylgeranyl transferase and farnesyl diphosphate farnesyl transferase, Tolnifanide prevents the prenylation of proteins, which is a critical post-translational modification for their proper functioning . This inhibition disrupts various cellular processes, including cell signaling and membrane localization, leading to the inhibition of fungal growth. Additionally, Tolnifanide may also affect other molecular pathways, such as those involved in cell division and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tolnifanide have been observed to change over time. The compound is relatively stable, but its degradation products may also have biological activity. Long-term studies have shown that Tolnifanide can have lasting effects on cellular function, particularly in fungal cells These effects include sustained inhibition of mycelial growth and disruption of cellular processes
Dosage Effects in Animal Models
The effects of Tolnifanide vary with different dosages in animal models. At lower doses, Tolnifanide effectively inhibits fungal growth without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including damage to non-target cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired antifungal activity. It is important to carefully determine the optimal dosage to maximize the therapeutic benefits of Tolnifanide while minimizing potential side effects.
Metabolic Pathways
Tolnifanide is involved in several metabolic pathways, particularly those related to the prenylation of proteins. The compound interacts with enzymes such as geranylgeranyl transferase and farnesyl diphosphate farnesyl transferase, which are essential for the prenylation process . By inhibiting these enzymes, Tolnifanide disrupts the normal metabolic flux and affects the levels of various metabolites. This disruption can have downstream effects on cellular processes, including cell signaling and membrane localization.
Transport and Distribution
Tolnifanide is transported and distributed within cells and tissues through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, Tolnifanide can accumulate in specific compartments or organelles, where it exerts its effects. The distribution of Tolnifanide within cells and tissues can influence its activity and effectiveness as an antifungal agent.
Subcellular Localization
The subcellular localization of Tolnifanide is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Tolnifanide may accumulate in the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in the prenylation of proteins. This localization is crucial for the compound’s ability to inhibit fungal growth and disrupt cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide can be synthesized through various chemical reactions. One common method involves the reaction of o-toluidine with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reacted with cuprous chloride to produce o-chlorotoluene . This intermediate can undergo further reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, particularly involving halogens, are common.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, cuprous chloride, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide is similar to other antifungal agents with sulfonamide structures, such as:
Tolnaftate: Another antifungal agent that inhibits squalene epoxidase.
Polyoxin: An antifungal compound that targets chitin synthesis in fungi.
Uniqueness
What sets this compound apart is its selective toxicity towards Pleosporales fungi and its unique mechanism of action involving geranylgeranyl transferase inhibition . This specificity makes it a valuable tool in both research and practical applications.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-N-ethyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-3-17(14-9-6-12(16)10-15(14)18(19)20)23(21,22)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZUEJJUCDJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470881 | |
| Record name | 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304911-98-6 | |
| Record name | 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


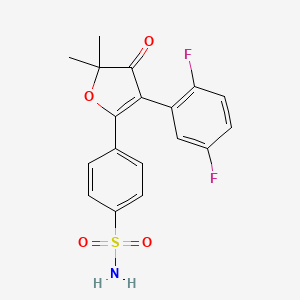
![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)
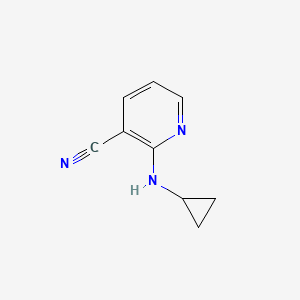
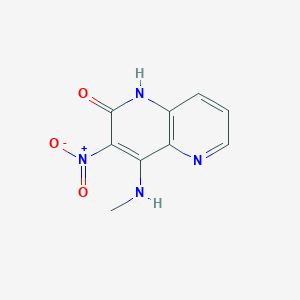
![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)
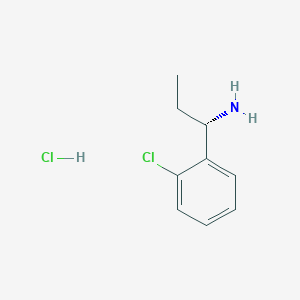
![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)
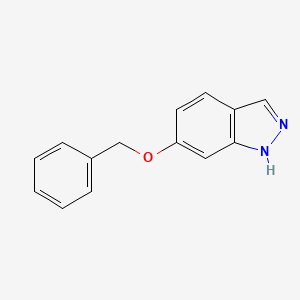
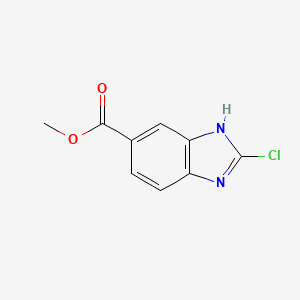


![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)
